molecular formula C11H22Cl2N2 B6174000 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride CAS No. 2649011-63-0

8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine] dihydrochloride

Cat. No.: B6174000
CAS No.: 2649011-63-0
M. Wt: 253.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-8-azaspiro[bicyclo[321]octane-3,2’-pyrrolidine] dihydrochloride is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine] dihydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One method involves the enantioselective construction of this scaffold, which is crucial for the synthesis of tropane alkaloids . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine] dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine] dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine] dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-pyrrolidine] dihydrochloride is unique due to its specific spirocyclic structure and the presence of the methyl group at the 8-position. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

CAS No.

2649011-63-0

Molecular Formula

C11H22Cl2N2

Molecular Weight

253.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.